molecular formula C13H26N2O4 B13135961 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide

3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide

Cat. No.: B13135961
M. Wt: 274.36 g/mol
InChI Key: JWCDRUNRUIVLFF-UHFFFAOYSA-N
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Description

3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the amide bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

    Introduction of the hydroxyethyl groups: This step may involve the reaction of an amine with ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, specific reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the oxopentan-2-yl moiety can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or a ligand in biochemical assays.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway modulation: The compound may influence cellular pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N-methyl-2-(2-hydroxyethylamino)acetamide
  • N-(2-Hydroxyethyl)-N-(2-hydroxyethyl)acetamide
  • N-(2-Hydroxyethyl)-N-(2-methyl-4-oxopentan-2-yl)acetamide

Uniqueness

3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

3-[bis(2-hydroxyethyl)amino]-N-(2-methyl-4-oxopentan-2-yl)propanamide

InChI

InChI=1S/C13H26N2O4/c1-11(18)10-13(2,3)14-12(19)4-5-15(6-8-16)7-9-17/h16-17H,4-10H2,1-3H3,(H,14,19)

InChI Key

JWCDRUNRUIVLFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)NC(=O)CCN(CCO)CCO

Origin of Product

United States

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